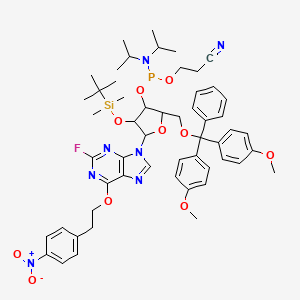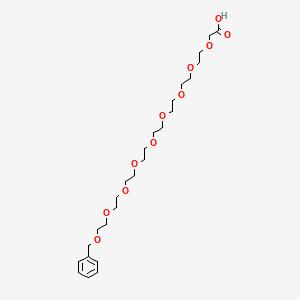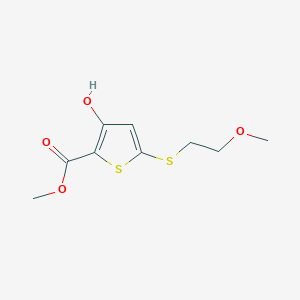
2-Fluoro-I CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-I CEP, also known by its IUPAC name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is a powerful biomedical agent widely utilized in therapeutic applications against diverse ailments. It is particularly known for its role in inhibiting specific enzymes and receptors implicated in the advancement of neoplastic conditions and the proliferation of tumors.
Preparation Methods
The synthesis of 2-Fluoro-I CEP involves several steps, including the use of commercially available 2′-fluoronucleoside triphosphates . The polymerase-directed synthesis of 2′-fluoro modified DNA is a key method, utilizing thermostable DNA polymerases such as Pfu (exo−), Vent (exo−), Deep Vent (exo−), and UITma . These enzymes incorporate 2′-fluoronucleotides with reasonable efficiency, which is crucial for the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .
Chemical Reactions Analysis
2-Fluoro-I CEP undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the compound enhances its stability and resistance to nucleophilic attack . Common reagents used in these reactions include nucleophiles such as amines and thiols, which can react with the electrophilic centers in the compound . Major products formed from these reactions include substituted derivatives of this compound, which retain the core structure of the compound while introducing new functional groups .
Scientific Research Applications
2-Fluoro-I CEP has a wide range of scientific research applications. In chemistry, it is used in the synthesis of oligonucleotides for gene-targeting and suppression studies . In biology, it is utilized in the development of RNA therapeutics, where its incorporation into RNA oligonucleotides increases thermal stability and nuclease resistance . In medicine, this compound is employed in the treatment of neoplastic conditions due to its ability to inhibit specific enzymes and receptors involved in tumor proliferation. Additionally, it has industrial applications in the production of nucleic acid-based therapeutics .
Mechanism of Action
The mechanism of action of 2-Fluoro-I CEP involves its precise targeting of specific enzymes and receptors. The compound inhibits the activity of these molecular targets, thereby impeding the proliferation and metastasis of tumors. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of neoplastic growth.
Comparison with Similar Compounds
2-Fluoro-I CEP is unique due to its specific fluorine modification, which enhances its stability and resistance to nucleophilic attack . Similar compounds include other fluorinated nucleosides such as 2′-fluoro-2′-deoxyarabinosyladenine and 2′-fluoro-5-methyluridine . These compounds share the fluorine modification but differ in their specific molecular structures and applications . The unique structure of this compound allows for its precise targeting of enzymes and receptors, making it particularly effective in therapeutic applications.
Properties
Molecular Formula |
C54H67FN7O10PSi |
|---|---|
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C54H67FN7O10PSi/c1-36(2)61(37(3)4)73(69-32-15-31-56)71-47-45(34-68-54(39-16-13-12-14-17-39,40-20-26-43(65-8)27-21-40)41-22-28-44(66-9)29-23-41)70-51(48(47)72-74(10,11)53(5,6)7)60-35-57-46-49(60)58-52(55)59-50(46)67-33-30-38-18-24-42(25-19-38)62(63)64/h12-14,16-29,35-37,45,47-48,51H,15,30,32-34H2,1-11H3 |
InChI Key |
XABRTQBSJSMHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)




![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)


